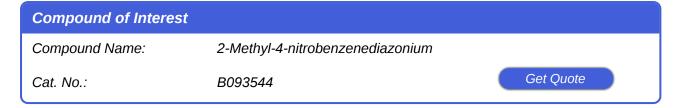


Technical Guide: Benzenediazonium, 2-methyl-4-nitro-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzenediazonium, 2-methyl-4-nitro-, a significant intermediate in organic synthesis, particularly in the production of azo dyes. This document outlines its chemical properties, synthesis protocols, and key reactions, presenting data in a structured format for ease of reference by professionals in research and development.

Chemical Identification and Properties

Benzenediazonium, 2-methyl-4-nitro- is an aromatic diazonium salt. Its reactivity is primarily dictated by the diazonium group $(-N_2^+)$, which is an excellent leaving group, and the electron-withdrawing nitro group $(-NO_2)$ and electron-donating methyl group $(-CH_3)$ on the benzene ring.

Table 1: Physicochemical Properties of Benzenediazonium, 2-methyl-4-nitro- and Related Compounds



Property	Value	Source
Systematic Name	Benzenediazonium, 2-methyl- 4-nitro-	EPA
IUPAC Name	2-Methyl-4-nitrobenzene-1- diazonium	EPA[1]
CAS Number	16047-24-8	EPA[1]
Molecular Formula	C7H6N3O2+	PubChem[2]
Molecular Weight	164.14 g/mol	EPA[1]
Related CAS Numbers	69457-09-6 (chloride salt)[3] [4], 455-90-3 (tetrafluoroborate salt)[5]	Multiple Sources

Synthesis of Benzenediazonium, 2-methyl-4-nitro-

The primary synthetic route to Benzenediazonium, 2-methyl-4-nitro- is through the diazotization of its corresponding aniline, 2-methyl-4-nitroaniline (also known as Fast Red RL Base)[6]. This reaction involves the conversion of the primary amino group into a diazonium group using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid[6].

General Experimental Protocol: Diazotization of 2-methyl-4-nitroaniline

This protocol is adapted from established methods for the diazotization of aromatic amines[7] [8].

Materials:

- 2-methyl-4-nitroaniline
- Concentrated sulfuric acid (H₂SO₄) or Hydrofluoroboric acid (HBF₄)
- Sodium nitrite (NaNO₂)



- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Erlenmeyer flask and beaker

Procedure:

- In a 100 mL Erlenmeyer flask, carefully dissolve a specific molar equivalent of concentrated sulfuric acid in a measured volume of distilled water.
- To this acidic solution, add one molar equivalent of 2-methyl-4-nitroaniline with continuous stirring.
- Cool the resulting mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
- In a separate beaker, prepare a solution of 1.1 molar equivalents of sodium nitrite in distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled aniline-acid mixture. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
- After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30-40 minutes to ensure the diazotization is complete.
- The resulting solution contains the Benzenediazonium, 2-methyl-4-nitro- salt and can be used directly for subsequent reactions, such as azo coupling.

Diagram 1: Experimental Workflow for the Diazotization of 2-methyl-4-nitroaniline





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Caption: Workflow for the synthesis of Benzenediazonium, 2-methyl-4-nitro-.

Key Reactions and Applications

Benzenediazonium salts are versatile intermediates in organic synthesis. The diazonium group can be replaced by a variety of nucleophiles, or it can act as an electrophile in azo coupling reactions.

Azo Coupling Reaction

Azo coupling is a characteristic reaction of diazonium salts where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds[9]. These products are often intensely colored and are widely used as dyes[6].

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